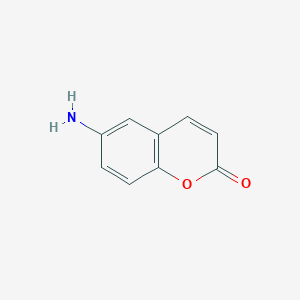

6-Amino-2H-chromen-2-one

Beschreibung

6-Amino-2H-chromen-2-one is a coumarin derivative characterized by an amino group at position 6 on its benzopyrone scaffold. It serves as a key intermediate in synthesizing bioactive hybrids, particularly triazole-linked coumarins with inhibitory activity against carbonic anhydrases (CAs) involved in tumorigenesis .

Synthesis: The compound is synthesized via nitro reduction of 6-nitro-2H-chromen-2-one using Fe powder and NH₄Cl in ethanol/water (yield: 85%) . Alternative methods include HCl-mediated reduction with Fe powder for derivatives like 3-acetyl-6-amino-2H-chromen-2-one .

Eigenschaften

IUPAC Name |

6-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJAINJCZSVZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63989-79-7 (hydrochloride) | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70162624 | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14415-44-2 | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014415442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9W3L9R2NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Nitration of Coumarin Precursors

The synthesis typically begins with the nitration of 2H-chromen-2-one at the 6-position. This step introduces a nitro group (-NO₂), which is later reduced to an amino group (-NH₂).

Reaction Conditions :

-

Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

-

Substrate : 2H-chromen-2-one dissolved in a 1:1 mixture of glacial acetic acid and sulfuric acid.

-

Time : 4–6 hours under vigorous stirring.

Mechanism :

The nitration proceeds via electrophilic aromatic substitution (EAS), where the nitronium ion (NO₂⁺) attacks the electron-rich C-6 position of the coumarin ring. The ortho-directing effect of the lactone oxygen facilitates regioselectivity.

Yield : 70–80% for 6-nitro-2H-chromen-2-one.

Reduction of Nitro to Amino Group

The nitro intermediate is reduced to the amino derivative using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation :

-

Catalyst : 10% Pd/C or Raney nickel.

-

Solvent : Ethanol or methanol.

-

Conditions : H₂ gas (1–3 atm) at 25–50°C for 12–24 hours.

-

Yield : 85–90%.

Chemical Reduction :

-

Reductant : Iron powder (Fe) in aqueous ammonium chloride (NH₄Cl).

-

Solvent : Ethanol/water (3:1 v/v).

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Yield : 75–85%.

Advantages :

-

High regioselectivity due to the stability of the nitronium ion intermediate.

-

Scalable for industrial production.

Limitations :

-

Requires handling corrosive acids and high-pressure hydrogen.

-

Potential over-reduction side reactions.

Pechmann Condensation Strategy

The Pechmann condensation offers an alternative route by constructing the coumarin scaffold directly from phenolic precursors bearing an amino group.

Reaction Protocol

Substrates :

-

Phenol Derivative : 3-Aminophenol (protected as an acetate to prevent side reactions).

-

β-Keto Ester : Ethyl acetoacetate.

Catalyst : Concentrated sulfuric acid (H₂SO₄) or Lewis acids like FeCl₃.

Conditions :

-

Temperature : 100–120°C.

-

Time : 4–6 hours.

Mechanism :

-

Activation : The β-keto ester undergoes keto-enol tautomerism, forming a nucleophilic enol.

-

Electrophilic Substitution : The enol attacks the activated phenol (protonated by H₂SO₄), forming a C–C bond.

-

Cyclization : Intramolecular lactonization yields the coumarin core.

Yield : 60–70% for unprotected 6-amino derivatives.

Protection-Deprotection Strategy

To prevent unwanted reactions at the amino group during condensation:

-

Protection : Acetylation of 3-aminophenol using acetic anhydride.

-

Condensation : Pechmann reaction with ethyl acetoacetate.

-

Deprotection : Hydrolysis with NaOH (10% aqueous) at 60°C for 2 hours.

Yield : Improved to 75–80% after optimization.

Advantages :

-

Avoids nitro reduction steps.

-

Compatible with green solvents (e.g., PEG-400).

Limitations :

-

Lower yields compared to nitro reduction.

-

Requires additional protection/deprotection steps.

Recent advances in transition-metal catalysis enable direct introduction of amino groups to the coumarin scaffold.

Buchwald-Hartwig Amination

Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.

Base : Potassium tert-butoxide (KOtBu).

Aminating Agent : Ammonia (NH₃) or benzophenone imine.

Solvent : Toluene or dioxane.

Conditions : 100°C, 24–48 hours under inert atmosphere.

Mechanism :

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of 6-bromo-2H-chromen-2-one.

-

Transmetallation : Amine coordinates to the Pd center.

-

Reductive Elimination : Forms the C–N bond, releasing the aminated product.

Yield : 50–65% for primary amines.

Ullmann-Type Coupling

Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline.

Base : Cesium carbonate (Cs₂CO₃).

Solvent : Dimethylformamide (DMF).

Conditions : 120°C, 24 hours.

Yield : 40–55%.

Advantages :

-

Avoids pre-functionalized intermediates.

-

Enables diverse amine introductions.

Limitations :

-

Moderate yields due to competing side reactions.

-

High catalyst loadings required.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Nitro Reduction | 75–90 | Low | High | Moderate |

| Pechmann Condensation | 60–80 | Medium | Medium | High |

| Direct Amination | 40–65 | High | Low | Very High |

Key Observations :

-

Nitro Reduction remains the most cost-effective and scalable method for industrial applications.

-

Pechmann Condensation is preferable for laboratory-scale synthesis of novel derivatives.

-

Direct Amination offers flexibility but requires optimization for practical use.

Industrial-Scale Considerations

Green Chemistry Innovations

-

Solvent-Free Pechmann Reactions : Using microwave irradiation to reduce reaction times (30 minutes) and improve yields (80–85%).

-

Biocatalytic Reductions : Enzymatic reduction of nitro intermediates with alcohol dehydrogenases (ADHs) under mild conditions (pH 7, 30°C).

Process Optimization

-

Continuous Flow Systems : Enhance safety and efficiency for nitro reduction steps.

-

In Situ Monitoring : FT-IR and HPLC track reaction progress, minimizing byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Amino-2H-chromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis.

Oxidation and Reduction Reactions: The compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are commonly used under basic conditions.

Condensation Reactions: Aromatic and heterocyclic aldehydes are used in the presence of acid catalysts.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted coumarins.

Condensation Reactions: Schiff bases and related derivatives.

Oxidation and Reduction Reactions: Nitro and amino derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Inhibition of Carbonic Anhydrases (CAs)

Recent studies have highlighted the effectiveness of 6-amino-2H-chromen-2-one derivatives as inhibitors of carbonic anhydrases, particularly isoforms IX and XIII. These isoforms are implicated in various diseases, including cancer. A series of coumarin-linked compounds were synthesized and evaluated for their inhibitory activity against these enzymes. Notably, some derivatives exhibited low nanomolar Ki values, indicating strong inhibition potential. For instance, one compound demonstrated a Ki value of 36.3 nM against CA IX, suggesting that these derivatives could be developed into potent therapeutic agents for cancer treatment .

1.2. Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are critical enzymes involved in neurotransmitter metabolism and are targets for treating neurodegenerative disorders. The coupling of this compound with arylsulfonyl chlorides has led to the synthesis of new hybrids that exhibit significant MAO inhibitory activity. These compounds were evaluated using molecular docking studies, revealing promising binding affinities for both MAO A and B . The development of such inhibitors could pave the way for new treatments for conditions like Alzheimer's disease.

Antimicrobial Activity

2.1. Antibacterial Properties

This compound has been tested for its antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Studies indicate that certain metal complexes derived from this compound exhibit enhanced antibacterial activity compared to their parent compounds. For example, synthesized thiosemicarbazone derivatives showed significant antibacterial effects against strains such as E. coli and S. aureus . This suggests potential applications in developing new antimicrobial agents.

Antioxidant and Anti-inflammatory Effects

Research has demonstrated that this compound possesses antioxidant properties, which can be beneficial in combating oxidative stress-related diseases. Coumarin derivatives have been shown to modulate inflammatory pathways, contributing to their potential use in anti-inflammatory therapies . This dual action underscores the compound's versatility in therapeutic applications.

Summary Table of Applications

Case Studies

5.1. Study on Coumarin Derivatives as CA Inhibitors

In a study focused on synthesizing coumarin-linked triazoles, researchers found that specific substitutions on the aniline moiety significantly influenced the inhibitory activity against CA IX and XIII. The best-performing compound was identified through systematic evaluation, demonstrating the importance of structural modifications in enhancing biological activity .

5.2. Development of MAO Inhibitors

Another study explored the synthesis of coumarin-sulfonamide hybrids aimed at MAO inhibition. The research employed molecular electron density theory to understand the mechanism behind the observed inhibitory effects, providing insights into how structural variations affect enzyme interaction .

Wirkmechanismus

The mechanism of action of 6-Amino-2H-chromen-2-one varies depending on its application. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, as a fluorescent probe, it binds to specific biomolecules, allowing for the visualization of cellular processes . In medicinal applications, it may exert its effects by interfering with DNA synthesis or by inhibiting key enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

Substituent modifications on the coumarin scaffold significantly alter physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 6-Amino-2H-chromen-2-one Derivatives

Pharmacological Activities

- This compound: Exhibits CA IX/XIII inhibition (Ki values in nanomolar range), relevant for antitumor applications .

- 3-Amino-6-bromo-2H-chromen-2-one: Serves as a precursor for antiproliferative heterocycles, with enhanced activity due to bromine’s electron-withdrawing effects .

- Halogenated Derivatives (Cl, Br, I) : Increased lipophilicity improves membrane permeability, while bulky groups (e.g., -I) may hinder enzymatic binding .

Physicochemical Properties

- Solubility: The amino group enhances polarity and aqueous solubility in this compound, whereas halogenated analogs (e.g., bromo, iodo) are more lipophilic .

- Stability: Hydrochloride salts (e.g., this compound HCl) require inert storage conditions to prevent degradation .

Biologische Aktivität

6-Amino-2H-chromen-2-one, commonly referred to as 6-aminocoumarin, is a heterocyclic compound belonging to the coumarin family. It has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The structure of this compound consists of a bicyclic system with an amino group at position 6 and a keto group at position 2. This configuration allows for significant hydrogen bonding and molecular interactions, enhancing its potential biological activity .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed moderate to significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. In one study, derivatives of this compound were synthesized and tested against human liver carcinoma (HEPG2) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.70 µM, highlighting their strong cytotoxic effects . Another research highlighted that structural modifications significantly influenced the anti-inflammatory activity of these compounds, with some achieving superior effects compared to standard drugs like indomethacin .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through experimental models. In carrageenan-induced paw edema models in rats, specific derivatives demonstrated a significant reduction in inflammation compared to controls, showcasing their therapeutic potential in inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Studies suggest that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of coumarin derivatives based on this compound and evaluated their anticancer activity against HEPG2 cells. The study found that compounds with specific substitutions at the benzylamino group exhibited enhanced cytotoxicity, suggesting that structural optimization is key to developing effective anticancer agents .

Evaluation of Antimicrobial Properties

A detailed evaluation of the antimicrobial efficacy of this compound derivatives was conducted against common bacterial strains. The results indicated that certain modifications increased activity against resistant strains, thereby providing insights into the development of new antibacterial agents .

Research Findings Summary Table

Q & A

Q. How can researchers differentiate artifact signals from true crystallographic disorder in this compound structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.